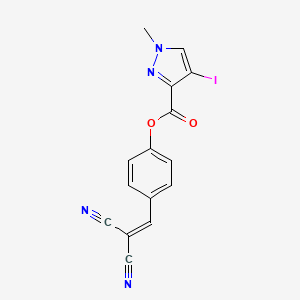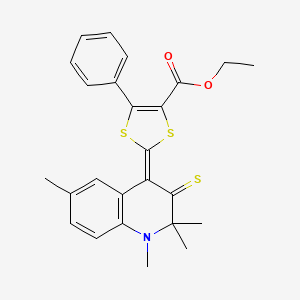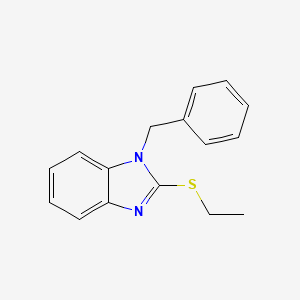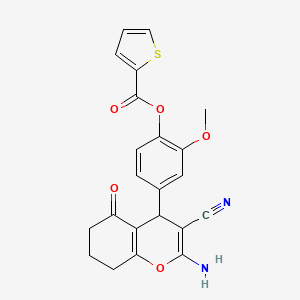
4-(2,2-dicyanoethenyl)phenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring, a phenyl group, and multiple functional groups, including cyano and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dicyanoeth-1-en-1-yl)phenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the cyano and ester functional groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodine atom in the pyrazole ring can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups into the molecule.
Scientific Research Applications
4-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2,2-dicyanoeth-1-en-1-yl)phenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
- 4-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
- 4-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate
Uniqueness
The uniqueness of 4-(2,2-dicyanoeth-1-en-1-yl)phenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate lies in its specific combination of functional groups and the presence of the iodine atom. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H9IN4O2 |
|---|---|
Molecular Weight |
404.16 g/mol |
IUPAC Name |
[4-(2,2-dicyanoethenyl)phenyl] 4-iodo-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H9IN4O2/c1-20-9-13(16)14(19-20)15(21)22-12-4-2-10(3-5-12)6-11(7-17)8-18/h2-6,9H,1H3 |
InChI Key |
KQOXPXXALXKFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B11521537.png)

![1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium](/img/structure/B11521544.png)

![2-[(6-nitro-1H-benzotriazol-1-yl)oxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11521553.png)

![3-methyl-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide](/img/structure/B11521566.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11521572.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(9H-fluoren-9-ylidene)piperidine-4-carbohydrazide](/img/structure/B11521586.png)
![N-[(2Z)-2-(acetylamino)-3-(1H-indol-3-yl)prop-2-enoyl]tryptophan](/img/structure/B11521593.png)
![N-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11521605.png)
